- Synthesis of 1,4-diazabicyclo[3.3.1]nonan-6-onesAustralian Journal of Chemistry, 2009, 62(12), 1684-1689,
Cas no 89941-07-1 (Ethyl piperazine-2-carboxylate)

Ethyl piperazine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl piperazine-2-carboxylate
- 2-piperazinecarboxylicacid,ethylester(6ci,7ci,9ci)
- 2-Piperazinecarboxylic acid ethyl ester
- ETHYL-2-PIPERAZINECARBOXYLATE
- 1-ethylpiperazine-2-carboxylate
- 2-carbethoxypiperazine
- 2-ethoxycarbonylpiperazine
- 3-ethoxycarbonylpiperazine
- Ethyl 2-piperazinecarboxylate
- piperazine 2-carboxylic acid ethyl ester
- DTXSID30442797
- 89941-07-1
- AB13833
- 2-piperazine-carboxylic acid ethyl ester
- AKOS006279446
- EN300-91494
- Ethyl,Piperazine-2-carboxylate
- XWZHSYWFWDKJHI-UHFFFAOYSA-N
- J-521277
- FS-6510
- AC-10293
- DB-025274
- SCHEMBL1417951
- Piperazine 2- carboxylic acid ethyl ester
- BCP27512
- MFCD03265251
- PIPERAZINE-2-CARBOXYLIC ACID ETHYL ESTER
-
- MDL: MFCD03265251
- インチ: 1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3
- InChIKey: XWZHSYWFWDKJHI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CNCCN1)OCC
計算された属性
- せいみつぶんしりょう: 158.10600
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 241.4±35.0 °C at 760 mmHg
- フラッシュポイント: 99.8±25.9 °C
- 屈折率: 1.446
- PSA: 50.36000
- LogP: -0.23150
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Ethyl piperazine-2-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl piperazine-2-carboxylate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl piperazine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB287589-1 g |
Ethyl 2-piperazinecarboxylate |
89941-07-1 | 1g |
€469.50 | 2023-04-26 | ||
Fluorochem | 226638-5g |
Ethyl piperazine-2-carboxylate |
89941-07-1 | 95% | 5g |
£1522.00 | 2022-02-28 | |
TRC | E939685-10mg |
Ethyl-2-Piperazinecarboxylate |
89941-07-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | E939685-50mg |
Ethyl-2-Piperazinecarboxylate |
89941-07-1 | 50mg |
$ 115.00 | 2022-06-05 | ||
Enamine | EN300-91494-2.5g |
ethyl piperazine-2-carboxylate |
89941-07-1 | 2.5g |
$399.0 | 2023-02-11 | ||
Chemenu | CM169509-10g |
Ethyl,Piperazine-2-carboxylate |
89941-07-1 | 95% | 10g |
$282 | 2021-08-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-337831-500mg |
Ethyl-2-piperazinecarboxylate, |
89941-07-1 | 500mg |
¥4813.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748228-5g |
Ethyl piperazine-2-carboxylate |
89941-07-1 | 98% | 5g |
¥1394.00 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14144-1g |
ethyl piperazine-2-carboxylate |
89941-07-1 | 95% | 1g |
¥1699.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14144-500mg |
ethyl piperazine-2-carboxylate |
89941-07-1 | 95% | 500mg |
¥1130.0 | 2024-04-16 |
Ethyl piperazine-2-carboxylate 合成方法
ごうせいかいろ 1
Ethyl piperazine-2-carboxylate Raw materials
Ethyl piperazine-2-carboxylate Preparation Products
Ethyl piperazine-2-carboxylate 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Ethyl piperazine-2-carboxylateに関する追加情報
Ethyl piperazine-2-carboxylate (CAS No. 89941-07-1): A Comprehensive Overview
Ethyl piperazine-2-carboxylate, chemically designated as Ethyl piperazine-2-carboxylate, is a significant compound in the realm of pharmaceutical and chemical research. With a CAS number of 89941-07-1, this molecule has garnered attention due to its versatile applications and structural properties. This introduction aims to provide an in-depth exploration of Ethyl piperazine-2-carboxylate, highlighting its chemical characteristics, potential applications, and the latest research findings that underscore its importance in modern science.
The molecular structure of Ethyl piperazine-2-carboxylate consists of a piperazine ring substituted with a carboxylate group and an ethyl ester moiety. This unique configuration imparts distinct chemical reactivity and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of the piperazine ring, known for its ability to form hydrogen bonds and interact with biological targets, enhances the compound's potential as a building block in drug development.
In recent years, Ethyl piperazine-2-carboxylate has been extensively studied for its role in the synthesis of novel therapeutic agents. One of the most notable areas of research involves its application in the development of antipsychotic and antidepressant drugs. The piperazine moiety is a common structural feature in many psychotropic medications, owing to its ability to modulate neurotransmitter systems in the brain. Researchers have been exploring derivatives of Ethyl piperazine-2-carboxylate to identify new compounds with enhanced efficacy and reduced side effects.
Furthermore, Ethyl piperazine-2-carboxylate has shown promise in the field of medicinal chemistry as a precursor for designing molecules with anti-inflammatory and analgesic properties. Studies have demonstrated that modifications to the carboxylate and ethyl ester groups can lead to compounds that exhibit significant biological activity. For instance, researchers have synthesized analogs of Ethyl piperazine-2-carboxylate that demonstrate potent inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The pharmaceutical industry has also been keen on exploring Ethyl piperazine-2-carboxylate for its potential in antiviral and antibacterial applications. The unique structural features of this compound allow it to interact with viral proteases and bacterial enzymes, thereby inhibiting their function. Recent studies have highlighted the use of Ethyl piperazine-2-carboxylate derivatives in developing novel antiviral agents targeting RNA viruses, which are known for their rapid mutation rates and resistance to existing treatments.
Another area where Ethyl piperazine-2-carboxylate has made significant contributions is in the synthesis of chelating agents for metal-based therapies. The carboxylate group in Ethyl piperazine-2-carboxylate can coordinate with metal ions, forming stable complexes that are useful in targeted drug delivery systems. These complexes have been investigated for their potential use in treating metal toxicity and enhancing the efficacy of metal-based anticancer drugs.
The chemical reactivity of Ethyl piperazine-2-carboxylate also makes it a valuable tool in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitution, condensation, and esterification, allows chemists to modify its structure and create a wide range of derivatives with tailored properties. This flexibility has led to numerous applications in synthetic chemistry, including the preparation of complex organic molecules used in agrochemicals and specialty chemicals.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl piperazine-2-carboxylate's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level, aiding researchers in designing more effective drugs. These computational approaches have also been used to predict the pharmacokinetic properties of derivatives of Ethyl piperazine-2-carboxylate, helping to optimize their formulation for better therapeutic outcomes.
The environmental impact of using Ethyl piperazine-2-carboxylate as a chemical intermediate has also been a focus of recent research. Studies have explored sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to develop processes that utilize renewable resources and biodegradable catalysts, ensuring that the production of Ethyl piperazine-2-carboxylate is environmentally friendly.
In conclusion, Ethyl piperazine-2-carboxylate (CAS No. 89941-07-1) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents across various therapeutic areas. The latest research findings underscore its importance as a building block for innovative drug design and highlight its potential for addressing unmet medical needs. As scientific understanding continues to evolve, it is likely that Ethyl piperazine-2-carboxylate will play an even greater role in advancing medical science.
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